2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine
Description
2-Methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a substituted azetidine ring at the 4-position. The azetidine moiety is functionalized with a 2-phenylethanesulfonyl group, introducing both sulfonamide and aromatic features. The molecular formula is C₁₇H₂₀N₂O₃S, with a molecular weight of 332.42 g/mol.
Properties
IUPAC Name |
2-methyl-4-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-11-16(7-9-18-14)22-17-12-19(13-17)23(20,21)10-8-15-5-3-2-4-6-15/h2-7,9,11,17H,8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXEPNQTSBVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Introduction of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group can be introduced via a sulfonylation reaction using phenylethanesulfonyl chloride and a base.
Coupling with Pyridine Derivative: The final step involves the coupling of the azetidine derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethanesulfonyl group may play a role in binding to the active site of enzymes, while the pyridine and azetidine moieties contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other pyridine derivatives documented in recent literature and catalogs. Below is a detailed analysis:
Structural Analogues from Research Literature
- Name: 2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine
- Molecular Formula: C₂₃H₁₈ClN₃O₂
- Molecular Weight: 466.88 g/mol
- Key Features: Substituted phenyl groups (nitro and methyl) at the pyridine core. Chlorine atom and amino group enhance electronic diversity. Melting Point: 275°C, higher than typical pyridines due to nitro group rigidity .
Comparison with Target Compound:
The target compound’s lower molecular weight and sulfonamide group may improve solubility in polar solvents compared to the nitro- and chloro-substituted analogue. However, the absence of strong electron-withdrawing groups (e.g., nitro) likely reduces thermal stability, as evidenced by the lower inferred melting point .
Commercial Pyridine Derivatives (Catalogs)
- Name: (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
- Molecular Formula: C₂₁H₃₃FN₂O₂Si
- Molecular Weight: 416.60 g/mol
- Key Features:
- Name: 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine
- Molecular Formula: C₁₇H₂₈IN₃OSi
- Molecular Weight: 477.33 g/mol
- Key Features:
Comparison with Target Compound:
The target compound’s sulfonamide group offers hydrogen-bonding capability, which is absent in TBS-protected analogues. This feature may enhance binding to polar active sites in proteins. Conversely, the commercial derivatives prioritize stability and synthetic versatility (e.g., iodine for coupling) over target engagement .
Physicochemical and Spectroscopic Comparisons
Infrared (IR) Spectroscopy
- Target Compound: Strong S=O stretches (~1350–1150 cm⁻¹) confirm the sulfonamide group.
- Compound: N-H stretches (~3300 cm⁻¹) and C-Cl bends (~700 cm⁻¹) dominate .
- Catalog Compounds: Si-O stretches (~1100 cm⁻¹) and C-F bends (~1250 cm⁻¹) are prominent .
¹H NMR Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
